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Core Summary

OptoBI-1 is a synthetic, photoswitchable organic molecule that functions as a potent and
selective agonist for specific members of the Transient Receptor Potential Canonical (TRPC)
family of ion channels.[1] Developed as a photopharmacological tool, OptoBI-1 allows for
precise spatiotemporal control of cellular signaling pathways governed by these channels.[2][3]
Its mechanism of action is centered on its ability to undergo conformational changes in
response to specific wavelengths of light, enabling reversible activation of TRPC3, TRPC6, and
TRPC7 channels. This light-dependent activation triggers cation influx, primarily Ca2+, which in
turn modulates a range of downstream cellular processes, including neuronal firing and nuclear
factor of activated T-cells (NFAT) signaling.

Photochemical Properties and Mechanism of Action

OptoBI-1's functionality is rooted in its azobenzene moiety, which allows for photoisomerization
between two distinct conformations: a thermally stable trans-isomer and a metastable cis-
isomer. In its inactive state in the dark, OptoBI-1 predominantly exists in the trans
conformation. Upon exposure to ultraviolet (UV) light at a wavelength of 365 nm, it rapidly
converts to the cis-isomer. This cis conformation is the biologically active form, which
allosterically modulates and activates TRPC3, TRPC6, and TRPC7 channels.
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The activation of these non-selective cation channels leads to an influx of cations, including
Na+ and Ca2+, down their electrochemical gradients. The subsequent increase in intracellular
Ca2+ concentration is a key event that initiates a cascade of downstream signaling events.

Reversion to the inactive trans-isomer can be achieved in two ways: either by illumination with
blue light at 430 nm or through spontaneous thermal relaxation in the dark, which occurs over a
period of approximately 50 minutes. This reversible control allows for precise on-and-off
switching of TRPC channel activity. Notably, OptoBI-1 has been shown to have no effect on
TRPC4 or TRPC5 channels, highlighting its selectivity within the TRPC family.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the activity of
OptoBI-1.

Parameter Value Channel Notes

The half-maximal

effective concentration

EC50 (cis-form) ~0.1 uM TRPC3 ) )
for the active cis-
isomer.
Wavelength to induce
Activating Wavelength 365 nm TRPC3/6/7 the active cis-

conformation.

I Wavelength to revert
Deactivating

430 nm TRPC3/6/7 to the inactive trans-
Wavelength .
conformation.
Time for the cis-
Thermal Relaxation _ isomer to revert to the
] ~50 minutes N/A ) )
Time trans-isomer in the

dark.

Signaling Pathways
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The activation of TRPC channels by OptoBI-1 initiates signaling cascades that can influence
various cellular functions. One well-documented pathway is the modulation of neuronal activity.
In hippocampal neurons, the activation of TRPC3 by cis-OptoBI-1 leads to an inhibition of
neuronal firing. The precise mechanism is thought to involve local Ca2+ signaling that may lead
to the activation of K+ conductances.

Another significant pathway influenced by OptoBI-1 is the Ca2+/calcineurin/NFAT signaling
cascade. In mast cells engineered to express TRPC6, photoactivation of OptoBI-1 leads to
Ca2+ influx, which in turn activates the phosphatase calcineurin. Calcineurin then
dephosphorylates NFAT, leading to its nuclear translocation and the subsequent regulation of
gene expression.
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Caption: Signaling pathway of OptoBI-1 activation and downstream effects.

Experimental Protocols
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Calcium Imaging Protocol

This protocol describes how to measure changes in intracellular calcium concentration in
response to OptoBI-1 photoactivation.

o Cell Preparation: Culture cells (e.g., HEK293 cells expressing YFP-TRPC3) on glass-bottom
dishes suitable for fluorescence microscopy.

e Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or a genetically
encoded sensor like R-GECO) according to the manufacturer's instructions.

e OptoBI-1 Application: Incubate the cells with OptoBI-1 (e.g., 10 uM) in a suitable buffer in
the dark.

» Microscopy Setup: Place the dish on an inverted fluorescence microscope equipped with an
excitation light source for the calcium indicator and separate light sources for 365 nm and
430 nm illumination.

o Baseline Measurement: Record the baseline fluorescence of the calcium indicator for a few
minutes in the dark.

» Photoactivation: Expose the cells to 365 nm light for a defined period (e.g., 10 seconds) to
isomerize OptoBI-1 to its cis form.

o Data Acquisition: Continuously record the fluorescence of the calcium indicator to measure
the increase in intracellular Ca2+.

o Deactivation: Expose the cells to 430 nm light (e.qg., for 30 seconds) to revert OptoBI-1 to its
trans form and observe the return of fluorescence to baseline.

Electrophysiology Protocol (Whole-Cell Patch-Clamp)

This protocol outlines the steps for measuring ion channel currents in response to OptoBI-1.

o Cell Preparation: Use cells expressing the TRPC channel of interest (e.g., TRPC6 in RBL-
2H3 mast cells).

o Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a selected cell.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Solution Application: Perfuse the cell with an extracellular solution containing OptoBI-1 in its
inactive trans form.

» Voltage Protocol: Apply a voltage ramp or step protocol to measure baseline currents.
» Photoactivation: While recording, illuminate the cell with 365 nm light to activate OptoBI-1.

o Current Measurement: Record the resulting inward and outward currents, which represent
the activity of the TRPC channels.

« Deactivation: Switch the illumination to 430 nm to deactivate the channels and allow the
current to return to baseline.
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Caption: A typical experimental workflow for using OptoBI-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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